molecular formula C9H18O2 B074169 2-Ethyl-2-methylhexanoic acid CAS No. 1185-29-1

2-Ethyl-2-methylhexanoic acid

Cat. No. B074169
CAS RN: 1185-29-1
M. Wt: 158.24 g/mol
InChI Key: LYIMSMCQBKXQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methylhexanoic acid is a carboxylic acid . It has been identified as one of the volatile flavor compounds in the peel and pulp of doum fruit .


Molecular Structure Analysis

The molecular formula of 2-Ethyl-2-methylhexanoic acid is C9H18O2 . The molecular weight is 158.243 .

Scientific Research Applications

Biocatalytic Synthesis of Branched-Chain Ester

The biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate is described for the first time . This branched-chain ester is suitable for use at low temperatures in numerous applications . The immobilized lipase Novozym® 435 has demonstrated its ability to catalyze the ester synthesis from 2-ethylhexanol and 2-methylhexanoic acid in a solvent-free medium .

Use in Green Chemistry

The biocatalytic procedure matches many of the objectives of “green chemistry” and is suitable to be scaled up and used in industrial manufacturing . When the synthesis is carried out under the best conditions, a productivity of 203.84 kg product × kg biocatalyst −1 is attained .

Solvent for Varnishes

A very interesting application of the ester obtained from nonanoic acid esterification with 2-ethylhexanol was found. In fact, it showed excellent properties as a solvent for varnishes .

Additives for Plastics and Resins

Esters are widely used compounds with a great diversity of compositions, structures, and properties. They have many different applications as additives for plastics, resins .

Use in Explosives

Esters also find applications in explosives due to their diverse compositions, structures, and properties .

Use in Biodiesel

Esters, including those derived from 2-Ethyl-2-methylhexanoic acid, are used in the production of biodiesel .

Use in Lubricants

Esters are used in lubricants, providing them with unique properties .

Use in the Cosmetic Industry

Esters, including those derived from 2-Ethyl-2-methylhexanoic acid, are used in the cosmetic industry .

Safety and Hazards

2-Ethyl-2-methylhexanoic acid can cause severe skin burns and eye damage. It is harmful if swallowed and in contact with skin. It is also suspected of damaging the unborn child .

properties

IUPAC Name

2-ethyl-2-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-7-9(3,5-2)8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIMSMCQBKXQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33977-30-9 (hydrochloride salt)
Record name 2-Methyl-2-ethylcaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00881255
Record name Hexanoic acid, 2-​ethyl-​2-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-methylhexanoic acid

CAS RN

1185-29-1
Record name 2-Ethyl-2-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-ethylcaproic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-​ethyl-​2-​methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00881255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-2-methylhexanoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-2-methylhexanoic acid
Reactant of Route 3
Reactant of Route 3
2-Ethyl-2-methylhexanoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Ethyl-2-methylhexanoic acid
Reactant of Route 5
Reactant of Route 5
2-Ethyl-2-methylhexanoic acid
Reactant of Route 6
Reactant of Route 6
2-Ethyl-2-methylhexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.